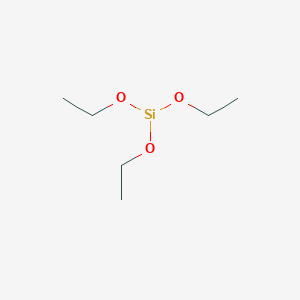

Triethoxysilane

Description

Properties

InChI |

InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDCQJMRWCHQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052667 | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.25 [mmHg] | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

998-30-1 | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHOXYSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T460WDH89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °C | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triethoxysilane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of triethoxysilane (HSi(OC₂H₅)₃). A thorough understanding of these reactions is critical for applications ranging from surface modification and sol-gel synthesis to the development of drug delivery systems. This document details the reaction pathways, influencing factors, quantitative kinetic data, and experimental protocols for studying these processes.

Core Reaction Mechanisms

The transformation of this compound into a polysiloxane network proceeds through two fundamental reaction types: hydrolysis and condensation.[1] These reactions can be catalyzed by either acids or bases, with the reaction pathway and kinetics being highly dependent on the pH of the system.[1]

1.1. Hydrolysis

Hydrolysis is the initial step where the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water, producing ethanol (B145695) as a byproduct.[1] This is a stepwise process, leading to the formation of partially and fully hydrolyzed silane (B1218182) species.[1]

1.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The hydrolysis rate is generally faster in acidic conditions compared to neutral or basic conditions.[1]

1.1.2. Base-Catalyzed Hydrolysis

In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom.[1] While hydrolysis occurs, the subsequent condensation reaction is significantly promoted at higher pH.[1]

1.2. Condensation

Following hydrolysis, the newly formed silanol (B1196071) groups (-OH) are highly reactive and can undergo condensation to form siloxane bonds (Si-O-Si).[1] This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.

Condensation can occur between hydrolyzed silane molecules in solution (self-condensation or polymerization) or between a hydrolyzed silane and hydroxyl groups on a substrate surface (surface condensation).[1] The extent of self-condensation influences the morphology and thickness of the resulting polysiloxane film.[1]

Factors Influencing Hydrolysis and Condensation

Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.

-

pH: The pH of the reaction medium is a critical factor. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation. The rates of both reactions are at a minimum near the isoelectric point of silica (B1680970) (around pH 2-3).[1]

-

Water Concentration: A stoichiometric amount of water is necessary for complete hydrolysis. Excess water can favor self-condensation in the bulk solution, whereas insufficient water will lead to incomplete hydrolysis and a less stable silane layer.[1]

-

Solvent: The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents are often used to control the water content and minimize bulk polymerization.[1]

-

Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation.[1][2]

-

Catalyst: The presence of an acid or base catalyst significantly accelerates the reactions.[1]

-

Steric and Inductive Effects: The nature of the substituents on the silicon atom can influence reaction rates. Electron-donating groups can increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis.[3]

Quantitative Data

Table 1: Hydrolysis Rate Constants and Activation Energies for Alkoxysilanes

| Silane | Catalyst/Conditions | Temperature (°C) | Rate Constant | Activation Energy (kJ/mol) | Reference |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 20 | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | 46-67 | [4] |

| Tetraethoxysilane (TEOS) | Basic (NH₃) | - | 0.002 - 0.5 M⁻¹ h⁻¹ | 25 | [4] |

| Methylthis compound (MTES) | Acidic (pH 3.134) | - | - | 57.61 | [4] |

| 3-Cyanopropyl this compound | Acidic | - | - | 58 | [2] |

| 3-Cyanopropyl this compound | Basic | - | - | 20 | [2] |

Table 2: Influence of pH on Relative Rates of Hydrolysis and Condensation

| pH | Relative Hydrolysis Rate | Relative Condensation Rate |

| < 2 | Fast | Slow |

| 2-3 | Minimum | Minimum |

| 4-6 | Moderate | Moderate |

| > 7 | Moderate to Fast | Fast |

Note: This table represents general trends observed for alkoxysilanes.[1]

Experimental Protocols

The study of this compound hydrolysis and condensation kinetics relies on various analytical techniques to monitor the changes in chemical species over time.

4.1. In-situ Monitoring of Hydrolysis and Condensation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the disappearance of the parent silane and the appearance of hydrolyzed and condensed species.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., d₄-methanol or d₆-ethanol) to ensure a lock signal for the NMR spectrometer.

-

In a separate container, prepare the hydrolysis medium consisting of the solvent, water (H₂O or D₂O), and the desired catalyst (e.g., HCl or NH₄OH).

-

To initiate the reaction, mix the this compound stock solution with the hydrolysis medium in an NMR tube at a controlled temperature. The final concentrations of silane, water, and catalyst should be precisely known.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, which has been pre-calibrated and set to the desired temperature.

-

Acquire a series of time-resolved ²⁹Si NMR spectra. The time interval between spectra will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.

-

Key parameters for data acquisition include pulse width, relaxation delay (to ensure quantitative measurements), and the number of scans per spectrum.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Identify and integrate the resonance signals corresponding to the starting this compound, partially hydrolyzed species (e.g., HSi(OEt)₂(OH)), fully hydrolyzed species (HSi(OH)₃), and various condensed species (dimers, trimers, etc.).

-

Plot the concentration of each species as a function of time.

-

From these concentration profiles, determine the reaction order and calculate the rate constants for hydrolysis and condensation using appropriate kinetic models.

-

4.2. In-situ Monitoring of Hydrolysis and Condensation using Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy, often in Attenuated Total Reflectance (ATR) mode, can be used to monitor the chemical changes during hydrolysis and condensation by tracking the vibrational bands of the involved functional groups.

Methodology:

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a germanium or silicon crystal).

-

Record a background spectrum of the clean, dry ATR crystal.

-

-

Reaction Initiation:

-

Introduce the this compound solution (in a suitable solvent) onto the ATR crystal.

-

Initiate the reaction by adding the hydrolysis medium (water and catalyst).

-

-

Time-Resolved Spectra Acquisition:

-

Acquire FT-IR spectra at regular time intervals.

-

Monitor the disappearance of Si-O-C stretching and C-H bending vibrations associated with the ethoxy groups.

-

Simultaneously, monitor the appearance and evolution of the broad Si-OH stretching band and the Si-O-Si stretching band, which indicate hydrolysis and condensation, respectively.

-

-

Data Analysis:

-

Analyze the changes in the integrated peak areas of the characteristic vibrational bands over time.

-

Relate the changes in peak areas to the concentrations of the respective species to study the reaction kinetics.

-

Visualizations

Diagram 1: General Reaction Pathway for this compound Hydrolysis and Condensation

Caption: General reaction pathway for this compound hydrolysis and condensation.

Diagram 2: Experimental Workflow for Kinetic Analysis using NMR

Caption: Workflow for kinetic analysis of this compound hydrolysis using NMR.

Diagram 3: Comparison of Acid- and Base-Catalyzed Hydrolysis Mechanisms

Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.

References

An In-depth Technical Guide to the Properties and Applications of Triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Triethoxysilane (HSi(OC₂H₅)₃), a prominent member of the organosilane family, is a versatile and reactive compound with significant applications across various scientific disciplines, including materials science and drug development. Its unique chemical structure, featuring a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups, allows it to act as a potent reducing agent and a surface modifying agent. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key experimental protocols involving this compound.

Core Properties of this compound

This compound is a colorless liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental design and safety considerations.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆O₃Si | [2] |

| Molecular Weight | 164.27 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.89 g/mL at 25 °C | [2][4] |

| Boiling Point | 134-135 °C | [2] |

| Melting Point | -170 °C | [3] |

| Flash Point | 26 °C | [3] |

| Refractive Index | n20/D 1.377 | [4][5] |

| Vapor Pressure | 20.25 mmHg | [3] |

| Vapor Density | 5.7 (Air = 1) | [1][3] |

| Solubility | Soluble in organic solvents such as diethyl ether, THF, alkanes, and aromatic solvents. Insoluble in water, but undergoes hydrolysis. | [5] |

Spectral Data

| Spectral Data Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 9H, -CH₃), 3.86 (q, 6H, -OCH₂-), 4.29 (s, 1H, Si-H) | [6] |

| ¹³C NMR | δ (ppm): 18.2 (-CH₃), 58.5 (-OCH₂-) | [7] |

| ²⁹Si NMR | Chemical shifts are available in specialized databases. | [8] |

| Infrared (IR) Spectroscopy | Key bands (cm⁻¹): ~2150 (Si-H stretch), ~1100 (Si-O-C stretch), ~2975 (C-H stretch) | [3][9] |

| Mass Spectrometry (MS) | Fragmentation patterns are available in spectral databases. | [3][10] |

Reactivity and Key Applications

The utility of this compound stems from two primary reactive sites: the silicon-hydride bond and the triethoxy groups.

1. Hydrosilylation: The Si-H bond can add across carbon-carbon double or triple bonds in the presence of a platinum catalyst, a reaction known as hydrosilylation.[2] This process is fundamental in organic synthesis and materials science for creating carbon-silicon bonds.

2. Reducing Agent: this compound is a mild and selective reducing agent.[2] It is particularly useful for the reduction of amides and carbonyl compounds.[2][5]

3. Surface Modification: The ethoxy groups are susceptible to hydrolysis, forming reactive silanol (B1196071) (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like silica (B1680970), glass, and metal oxides to form stable siloxane (Si-O-Si) bonds.[11][12] This property is extensively used in drug delivery to functionalize nanoparticles, enhancing drug loading and enabling targeted delivery.[12]

Experimental Protocols

Surface Functionalization of Silica Nanoparticles

This protocol describes the process of functionalizing the surface of silica nanoparticles with this compound, a critical step in preparing carriers for drug delivery systems.[12]

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (for co-condensation method)

-

Tetraethyl orthosilicate (B98303) (TEOS) (for co-condensation method)

Procedure (Post-Synthesis Grafting):

-

Dispersion: Disperse a known amount of pre-synthesized silica nanoparticles in anhydrous ethanol. To ensure a homogenous dispersion and break up any agglomerates, sonicate the suspension for 15-30 minutes.[2]

-

Hydrolysis of Silane (B1218182): In a separate vessel, prepare a solution of this compound in aqueous ethanol. The water in the solution will hydrolyze the ethoxy groups of the silane to form reactive silanol groups.

-

Silanization Reaction: Add the hydrolyzed this compound solution to the nanoparticle dispersion while stirring. The reaction is typically allowed to proceed for 2-24 hours at room temperature or elevated temperatures to facilitate the condensation of the silane onto the nanoparticle surface.[2]

-

Washing and Purification: After the reaction, collect the functionalized nanoparticles by centrifugation. Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted silane and byproducts.

-

Drying: Dry the purified nanoparticles under vacuum to obtain a fine powder.

Procedure (Co-condensation Method):

-

Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a mixture of ethanol, deionized water, and ammonium hydroxide.

-

Addition of Precursors: In a separate container, mix TEOS and the desired functional this compound at the desired molar ratio.

-

Reaction: Add the precursor mixture to the reaction vessel with continuous stirring. The formation of a milky white suspension indicates the formation of nanoparticles. Allow the reaction to proceed for 2-24 hours at room temperature.[3]

-

Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes). Wash the nanoparticles repeatedly with ethanol and deionized water.[3]

-

Drying: Dry the final product under vacuum.

Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol outlines a general procedure for the anti-Markovnikov hydrosilylation of a terminal alkene using this compound with Karstedt's catalyst.[6]

Materials:

-

Terminal alkene

-

This compound

-

Karstedt's catalyst (a platinum(0) complex)

-

Anhydrous toluene (B28343) or other suitable solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene in anhydrous toluene.

-

Catalyst Addition: Add Karstedt's catalyst to the solution. The catalyst loading is typically low (e.g., 0.01-1 mol%).

-

Addition of Silane: Add this compound to the reaction mixture. The reaction is often exothermic, and the addition may need to be controlled.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as GC-MS or NMR spectroscopy.

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting alkylthis compound can be purified by distillation or chromatography if necessary.

References

- 1. Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance [organic-chemistry.org]

- 10. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. flex.flinders.edu.au [flex.flinders.edu.au]

triethoxysilane synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TES), with the chemical formula HSi(OC₂H₅)₃, is an organosilicon compound of significant interest across various scientific and industrial domains.[1] Its utility stems from the presence of a reactive silicon-hydride (Si-H) bond and three hydrolyzable ethoxy groups.[1] This dual functionality allows it to be a versatile precursor for the synthesis of a wide range of silane (B1218182) coupling agents and as a reducing agent in organic synthesis.[1][2] In the realm of drug development and materials science, this compound and its derivatives are pivotal for the surface modification of inorganic materials, such as silica (B1680970) nanoparticles, to improve drug loading, control release kinetics, and enhance biocompatibility. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the key analytical techniques employed for its characterization.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through two primary methods: the direct process and hydrosilylation.

Direct Process (Rochow Reaction)

The direct process is a widely used industrial method for the synthesis of trialkoxysilanes.[3][4] It involves the direct reaction of elemental silicon with an alcohol in the presence of a copper catalyst at elevated temperatures.[3][4]

Reaction Pathway:

Si + 3 C₂H₅OH --(Catalyst, Δ)--> HSi(OC₂H₅)₃ + H₂

dot

Caption: The direct process for this compound synthesis.

Experimental Protocol: Direct Synthesis of this compound

The following protocol is a generalized procedure based on patent literature.[2][5]

-

Materials:

-

Silicon powder (99% trace metals basis)

-

Anhydrous ethanol

-

Copper catalyst (e.g., cuprous chloride (CuCl), cupric oxide (CuO), cuprous oxide (Cu₂O), or Raney copper)

-

High-boiling point solvent (e.g., therminol, silicone oil)

-

Inert gas (e.g., nitrogen or argon)

-

-

Apparatus:

-

A multi-necked reaction flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inlet for reactants and inert gas.

-

Heating mantle.

-

-

Procedure:

-

The reaction flask is charged with silicon powder, the copper catalyst, and the high-boiling point solvent.

-

The mixture is heated to the reaction temperature (typically between 230°C and 300°C) under a continuous flow of inert gas.[2][4]

-

Anhydrous ethanol is then continuously fed into the reactor.

-

The this compound product, along with unreacted ethanol and byproducts, is distilled from the reaction mixture and collected.

-

The collected distillate is then purified by fractional distillation to obtain high-purity this compound.

-

Quantitative Data for Direct Synthesis

| Parameter | Value | Reference |

| Silicon Conversion Efficiency | > 80% | [2][5] |

| This compound Selectivity | > 95% | [2][5] |

| Synthesis Reaction Yield | ~78-79% | [2][5] |

| Final Purity (after distillation) | ≥ 99% | [2][5] |

Hydrosilylation

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride bond across a double or triple bond, catalyzed by a transition metal complex.[6][7] While not a direct synthesis of this compound itself, it is a primary method for synthesizing functionalized triethoxysilanes, which are crucial as coupling agents.[8]

Reaction Pathway:

HSi(OC₂H₅)₃ + R-CH=CH₂ --(Catalyst)--> R-CH₂-CH₂-Si(OC₂H₅)₃

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN100368416C - Production process of triethoxy silane - Google Patents [patents.google.com]

- 3. WO2007032865A2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]

- 4. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]

- 5. CN1810811A - Production process of triethoxy silane - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of Triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of triethoxysilane (TES), a versatile organosilicon compound with significant applications in surface modification, drug delivery, and materials science. Understanding its reaction kinetics and stability profile is critical for the successful design and implementation of this compound-based systems.

Core Reactivity: Hydrolysis and Condensation

The primary reactivity of this compound stems from the hydrolysis of its ethoxy groups (-OCH₂CH₃) to form reactive silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanols to form stable siloxane bonds (Si-O-Si). These two processes are fundamental to the use of this compound in surface functionalization and material synthesis.[1]

The overall reaction can be summarized as follows:

Hydrolysis: HSi(OCH₂CH₃)₃ + 3H₂O ⇌ HSi(OH)₃ + 3CH₃CH₂OH

Condensation: 2HSi(OH)₃ ⇌ (HO)₂Si-O-Si(OH)₂ + H₂O

These reactions are influenced by several factors, including pH, water concentration, solvent, and temperature.[2]

Mechanism of Hydrolysis and Condensation

The mechanism of hydrolysis and condensation is highly dependent on the pH of the reaction medium.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate is generally faster in acidic conditions.[2]

-

Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom. While hydrolysis occurs, the condensation reaction is significantly promoted at higher pH.[2]

The condensation of the resulting silanol groups can proceed through two main pathways:

-

Surface Condensation: Silanol groups react with hydroxyl groups on a substrate surface (e.g., silica (B1680970), glass) to form covalent siloxane bonds, effectively anchoring the silane (B1218182) to the surface.[2]

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules can react with each other to form a cross-linked polysiloxane network. The extent of self-condensation influences the thickness and morphology of the resulting film.[2]

Reactivity of the Si-H Bond

A key feature of this compound is the presence of a silicon-hydrogen (Si-H) bond, which imparts it with reducing capabilities. This makes it a valuable reagent in organic synthesis, particularly for the reduction of various functional groups. The reactivity of the Si-H bond is generally mild, allowing for selective transformations.[3]

Reduction of Carbonyl Compounds

This compound can be used to reduce aldehydes and ketones to their corresponding alcohols. This reaction is often catalyzed by Lewis acids.[4] It can also participate in the reductive deoxygenation of sulfoxides to sulfides.[3]

Hydrosilylation

The Si-H bond can undergo hydrosilylation, which is the addition of the Si-H bond across a carbon-carbon multiple bond (e.g., in alkenes and alkynes). This reaction is crucial for the synthesis of a wide range of organosilicon compounds.[3]

Reactions with Other Functional Groups

-

Alcohols: this compound can react with alcohols in dehydrogenative coupling reactions to form silyl (B83357) ethers.[1] Secondary and tertiary aliphatic alcohols, as well as benzylic alcohols, are readily reduced.[4]

-

Carboxylic Acids: The Si-H bond can react with carboxylic acids. For instance, hydrosilylation of unsaturated carboxylic acids with this compound can be achieved in the presence of a platinum catalyst.[5]

-

Amines: While direct reaction with the Si-H bond is less common, organofunctional silanes containing amine groups can be synthesized and subsequently used in various applications.[6][7]

-

Thiols: this compound can react with thiols, for example, in thiol-ene "click" reactions to synthesize functionalized trialkoxysilanes.[8][9]

Stability of this compound

The stability of this compound is a critical consideration for its storage and application. It is sensitive to moisture and can be affected by pH and temperature.

Hydrolytic Stability

This compound is susceptible to hydrolysis in the presence of water.[10] The rate of hydrolysis is significantly influenced by pH. It is most stable in a pH range of approximately 4 to 7. In strongly acidic (pH < 3) or alkaline (pH > 8) environments, the Si-O-C and subsequently formed Si-O-Si bonds are prone to hydrolysis, which can lead to the degradation of the silane and any resulting coatings.

Thermal Stability

The thermal stability of silane coatings can vary depending on the specific organofunctional group. For example, octadecyltrichlorosilane (B89594) (a related silane) is thermally stable up to 573 K in a vacuum. However, fluorinated silanes like perfluorooctylthis compound may start to decompose at lower temperatures (between 373 K and 423 K).

Stability in Organic Solvents

This compound is generally soluble in polar organic solvents such as alcohols and ethers.[11] However, its stability in these solvents can be affected by the presence of trace amounts of water, which can initiate hydrolysis. For applications requiring a stable solution, anhydrous solvents are recommended.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the hydrolysis and condensation of this compound and related alkoxysilanes.

Table 1: Hydrolysis Rate Constants of Alkoxysilanes

| Silane | Catalyst/Conditions | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | Ethanol (B145695)/Water | 39 | 0.276 x [HCl]⁻¹ M⁻¹ min⁻¹ | [12] |

| Tetraethoxysilane (TEOS) | Phosphoric Acid | Water | Various | 1.1 to 5.4 x 10² M⁻¹ s⁻¹ | [12] |

| Methyltrimethoxysilane (MTMS) | Alkaline | Methanol | 30 | 2.453 x 10⁴ s⁻¹ | [12] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4 | D₂O/H₂O | 26 | 0.026 min⁻¹ (pseudo-first order) | [13] |

Table 2: Activation Energies for Hydrolysis and Condensation

| Silane/Process | Conditions | Activation Energy (Ea) (kJ/mol) | Reference |

| Tetraethoxysilane (TEOS) Hydrolysis | Phosphoric Acid | 33.3 | [12] |

| Methyltrimethoxysilane (MTMS) Hydrolysis | Alkaline | 50.09 | [12] |

| γ-GPS Epoxy Ring Opening | pH 5.4 | 68.4 | [13] |

| 3-Cyanopropyl this compound (CTES) Hydrolysis | Alkaline | 20 | [12] |

| 3-Cyanopropyl this compound (CTES) Hydrolysis | Acidic | 58 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound reactivity and the characterization of modified surfaces.

Monitoring Hydrolysis and Condensation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of this compound hydrolysis and condensation in situ.[14][15]

Objective: To quantify the rate of hydrolysis and the formation of different silanol and siloxane species over time.

Materials:

-

This compound

-

Solvent (e.g., ethanol-d6)

-

Deuterated water (D₂O)

-

Acid or base catalyst (if required)

-

NMR tubes

-

NMR spectrometer (¹H, ¹³C, and ²⁹Si capabilities are beneficial)

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent.

-

In a separate vial, prepare a solution of D₂O with the desired catalyst concentration.

-

Cool both solutions in an ice bath to slow down the initial reaction upon mixing.

-

Add a precise amount of the D₂O/catalyst solution to the this compound solution in an NMR tube, cap it, and shake vigorously.

-

Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

-

For ¹H NMR, monitor the disappearance of the ethoxy protons and the appearance of ethanol protons.

-

For ²⁹Si NMR, monitor the chemical shifts to identify and quantify the different silicon species (e.g., T⁰, T¹, T², T³ corresponding to the number of Si-O-Si bonds).[14]

Data Analysis:

-

Integrate the relevant peaks in the spectra to determine the concentration of reactants and products at each time point.

-

Plot the concentration profiles and fit the data to appropriate kinetic models to determine reaction rate constants.

Surface Modification and Characterization

This protocol outlines a general procedure for modifying a silica-based substrate with this compound and characterizing the resulting surface.

Objective: To create a functionalized surface and verify the successful deposition of a silane layer.

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Piranha solution (Caution: extremely corrosive) or oxygen plasma cleaner

-

This compound solution (e.g., 1% v/v in anhydrous toluene)

-

Anhydrous toluene (B28343) for rinsing

-

Contact angle goniometer

-

X-ray Photoelectron Spectrometer (XPS)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Substrate Cleaning and Activation:

-

Piranha Etching: Immerse the substrate in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Oxygen Plasma Treatment: Place the substrate in an oxygen plasma cleaner for 1-5 minutes to remove organic contaminants and generate surface hydroxyl groups.[16]

-

-

Silanization:

-

Immediately after activation, immerse the substrate in the this compound solution in a moisture-free environment (e.g., under an inert atmosphere).[16]

-

Allow the reaction to proceed for a set time (e.g., 2-24 hours) at a controlled temperature.

-

Remove the substrate and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.

-

Cure the substrate in an oven (e.g., at 110°C for 1 hour) to promote covalent bond formation.[16]

-

-

Surface Characterization:

-

Contact Angle Goniometry: Measure the static water contact angle to assess the change in surface wettability. A successful modification with a hydrophobic silane will result in an increased contact angle.

-

XPS: Analyze the elemental composition of the surface to confirm the presence of silicon and other elements from the silane. High-resolution scans can provide information about the chemical state of the elements.

-

FTIR-ATR: Obtain an infrared spectrum of the surface to identify characteristic vibrational bands of the silane layer, such as Si-O-Si and functional groups from the silane.

-

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug development for various applications:

-

Drug Delivery Systems: Triethoxysilanes are used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), to enhance drug loading capacity and control release kinetics. The surface can be modified to introduce specific functional groups for targeting ligands or creating pH-responsive gates for drug release in specific microenvironments like tumors.[1]

-

Biomaterials and Tissue Engineering: Surface modification with triethoxysilanes is crucial for improving the biocompatibility of materials used in implants and tissue scaffolds. By introducing specific functionalities, cell adhesion, proliferation, and differentiation can be controlled.[1]

-

Biosensors and Diagnostics: The immobilization of biomolecules like antibodies and enzymes onto sensor surfaces is a critical step in biosensor development. This compound chemistry provides a robust method for creating a stable and functional interface for bioreceptor attachment, leading to enhanced sensitivity and specificity.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[17] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] Store in a tightly closed container in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.[18]

This guide provides a foundational understanding of the reactivity and stability of this compound. For specific applications, it is crucial to consult the relevant literature and perform appropriate optimization and characterization experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 4. Silane Reduction of... - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions | NIST [nist.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to Triethoxysilane Surface Modification: Principles and Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of triethoxysilane chemistry for surface modification. It is designed for professionals in research and development who leverage surface engineering for applications ranging from biomaterials and diagnostics to advanced drug delivery systems.

Core Principles: The Chemistry of Silanization

The efficacy of triethoxysilanes in surface modification arises from their dual-reactive nature. A typical this compound molecule has two key components: a silicon headgroup with three reactive ethoxy groups (-OCH2CH3) and an organofunctional 'R' group.[1][2] This 'R' group is tailored to introduce specific chemical functionalities to a surface, such as amine (-NH2), thiol (-SH), or alkyl chains.[1][2]

The modification process is a robust two-step mechanism involving hydrolysis and condensation.[1][3]

-

Step 1: Hydrolysis In the presence of water, the ethoxy groups are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction, often catalyzed by acid or base, is a critical preparatory step.[1][3] The rate of hydrolysis is influenced by pH; acidic conditions generally accelerate it, while basic conditions promote the subsequent condensation step.[3]

-

Step 2: Condensation The newly formed silanol groups can then react in two primary ways:

-

Surface Condensation: The silanols form stable, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic substrates like glass, silica (B1680970), and metal oxides.[1][3] This reaction anchors the functional silane (B1218182) to the surface.

-

Cross-linking: Adjacent hydrolyzed silane molecules can condense with each other, creating a cross-linked polysiloxane network on the surface.[1][3] This can result in the formation of a durable monolayer or a thicker multilayer coating.[1]

-

Factors Influencing Surface Modification

Precise control over the silanization process is critical for achieving reproducible and functional surfaces. The kinetics of hydrolysis and condensation are influenced by several key factors.[3]

| Factor | Effect on Hydrolysis and Condensation | References |

| pH | Strongly influences the rates of both reactions. Acidic conditions (pH < 7) typically accelerate hydrolysis, while basic conditions (pH > 7) promote condensation.[3] | [3] |

| Water Concentration | A stoichiometric amount of water is necessary for complete hydrolysis. Insufficient water leads to an incomplete reaction, while excess water can cause extensive self-condensation in the bulk solution before surface attachment.[3] | [3] |

| Solvent | The choice of solvent impacts silane solubility and water availability. Anhydrous organic solvents like toluene (B28343) are often used to control the water content and minimize bulk polymerization.[3][4] Polar protic solvents, such as ethanol (B145695), can inhibit the surface reaction.[4] | [3][4] |

| Temperature | Increasing the temperature generally increases the reaction rates for both hydrolysis and condensation.[3][5] Optimal temperatures can vary depending on the specific silane and substrate.[5] | [3][5] |

| Silane Concentration | Higher concentrations can increase the rate of reaction and surface coverage, but may also lead to the formation of undesirable multilayers or aggregates. | [6] |

| Reaction Time | The duration of the reaction impacts the density and organization of the silane layer. Optimization is required to achieve the desired surface coverage without excessive polymerization.[1][6] | [1][6] |

Applications in Research and Drug Development

The ability to tailor surface properties makes triethoxysilanes invaluable in life sciences. Amine and thiol functionalities are particularly useful for the covalent attachment of biomolecules.

-

(3-Aminopropyl)this compound (APTES): APTES is widely used to introduce primary amine groups (-NH2) onto surfaces.[7][8] These amine groups serve as reactive sites for attaching proteins, peptides, or DNA through common crosslinking chemistries (e.g., using EDC/NHS).[7][8] This is fundamental for developing biosensors, microarrays, and for improving the biocompatibility of materials.[3][9]

-

(3-Mercaptopropyl)trimethoxysilane (MPTMS): MPTMS is used to introduce thiol groups (-SH) onto a surface.[6][10] Thiol chemistry is highly specific and is used for "click" reactions, such as thiol-ene and thiol-maleimide coupling, which are essential for creating stable bioconjugates and functionalizing nanoparticles for drug delivery.[11][12][13]

The functionalization of nanoparticles, such as mesoporous silica nanoparticles (MSNs), is a key application in drug delivery.[3] By modifying the surface of MSNs with APTES, targeting ligands can be attached for cell-specific delivery, or pH-responsive gates can be created to control drug release in specific microenvironments like tumors.[3]

Experimental Protocols

Accurate and reproducible surface modification requires standardized experimental procedures.

Protocol 1: Amine-Functionalization of Glass Slides using APTES

This protocol describes a common solution-phase deposition method for creating amine-terminated glass surfaces.[1][7]

-

Surface Cleaning and Activation:

-

Thoroughly clean glass slides by sonicating in acetone, followed by ethanol, and finally deionized (DI) water (15 minutes each).

-

To generate surface hydroxyl groups, immerse the slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). [3]

-

Rinse the slides copiously with DI water and dry them under a stream of nitrogen gas.[1][3]

-

-

Silanization:

-

Prepare a 2% (v/v) solution of APTES in an anhydrous solvent such as toluene or acetone.[1]

-

Immerse the cleaned and dried slides in the APTES solution. The reaction time can range from 30 seconds to 2 hours, depending on the desired surface coverage.[1]

-

Alternatively, for vapor-phase deposition, place the slides in a vacuum desiccator alongside an open container of APTES for 10-30 minutes.[1]

-

-

Post-Reaction Curing and Rinsing:

-

After immersion, rinse the slides with the anhydrous solvent (toluene or acetone) to remove excess, unbound silane.

-

Cure the slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.

-

Perform a final rinse with ethanol and DI water, then dry with nitrogen gas. The functionalized slides are now ready for characterization or subsequent bioconjugation steps.

-

Protocol 2: Characterization of Modified Surfaces using XPS

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for confirming successful silanization by providing elemental composition and chemical state information.[2][14]

-

Instrumentation: Analysis is performed using an XPS spectrometer with a monochromatic X-ray source, typically Al Kα.[14]

-

Survey Scan: A wide energy scan (0-1100 eV) is acquired to identify the elements present on the surface. For an APTES-modified silica surface, peaks for Silicon (Si 2p, Si 2s), Oxygen (O 1s), Carbon (C 1s), and Nitrogen (N 1s) are expected.[14][15]

-

High-Resolution Scans: High-resolution spectra are obtained for the core levels of interest. The presence of a distinct N 1s peak confirms the presence of the amine-terminated silane.[14][15] The chemical state of silicon can be analyzed by deconvoluting the Si 2p peak to distinguish between the underlying silicon oxide substrate and the organosilane layer.[15]

-

Data Analysis: Spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV. Peak fitting is used to quantify the elemental composition and determine the chemical bonding environment, confirming the covalent attachment and integrity of the functional layer.[14]

Data Presentation: Quantitative Surface Analysis

The success of surface modification is quantified by measuring changes in surface properties. The following tables summarize typical quantitative data for different silane modifications.

Table 1: Comparison of Water Contact Angle and Surface Roughness

Water contact angle goniometry is a simple yet effective method to assess the change in surface hydrophobicity post-modification. Atomic Force Microscopy (AFM) provides nanoscale topographical information, including surface roughness (RMS).

| Silane | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference(s) |

| n-Butyltrimethoxysilane | SiOx/Si | ~75 | ~0.2 | [2] |

| (3-Aminopropyl)this compound (APTES) | Glass / TiO2 | 55 - 85 | 0.15 - 0.8 | [2][16] |

| Octadecyltrichlorosilane (OTS) | Mica | ~112 | ~0.14 | [2] |

| Phenylthis compound | ZnO | ~106 | Submonolayer | [17] |

Table 2: Comparison of Grafting Density and Surface Composition (XPS)

XPS provides quantitative elemental composition of the top few nanometers of a surface. Thermogravimetric analysis (TGA) can be used to determine the amount of grafted material.

| Silane | Substrate | Method | Measured Value | Reference(s) |

| Vinyl this compound | Macroporous silica gel | TGA | 91.03% grafting rate (optimal) | [5][18] |

| (3-Mercaptopropyl)trimethoxysilane | Glass | Radiolabeling | (1.3-9.0) x 10¹² thiol groups/cm² | [6] |

| Nitrogen-containing silanes | Oxidized Silicon | TXRF/XPS | 2–4 molecules per nm² | [15] |

| APTES | TiO2 | XPS | ~5.3–6.5 Å thickness, 60% free amine groups | [16] |

Conclusion

The this compound group is a powerful and versatile tool for surface modification, enabling the precise engineering of surface properties for a vast range of applications in research and drug development.[1][3] A thorough understanding of the underlying chemistry of hydrolysis and condensation, combined with careful control over reaction parameters, allows for the creation of robust and highly functional surfaces.[3] The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and validate this compound-based surface modification strategies in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]

- 13. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Review: 3-Aminopropylthis compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface modification of ZnO using this compound-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

Triethoxysilane Precursors for Sol-Gel Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process offers a versatile and powerful platform for the synthesis of high-purity, homogeneous silica-based materials with tunable properties. At the heart of this process are the precursors, with triethoxysilanes being a prominent class of molecules that enable the formation of functionalized silica (B1680970) networks. This technical guide provides a comprehensive overview of the core principles of sol-gel synthesis using triethoxysilane precursors, with a particular focus on tetraethoxysilane (TEOS), methylthis compound (MTEOS), and (3-aminopropyl)this compound (APTES). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these precursors for advanced applications, including drug delivery systems.

Core Principles: The Chemistry of Sol-Gel Synthesis

The sol-gel process, in the context of this compound precursors, is fundamentally a two-step chemical transformation: hydrolysis and condensation. These reactions convert the molecular precursors into a colloidal suspension (the "sol") and subsequently into a continuous solid network (the "gel").

1. Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of the silane (B1218182) precursor react with water, leading to the formation of silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[1][2]

-

Acid Catalysis: Under acidic conditions, it is proposed that an ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[2]

-

Base Catalysis: In basic conditions, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the ethoxy group.[2]

The general hydrolysis reaction can be represented as: Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH (where R is an ethyl group)

2. Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (-Si-O-Si-). This process results in the polymerization of the silica network and the release of either water or ethanol. There are two primary condensation pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O)

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. (≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH)

The relative rates of hydrolysis and condensation are crucial in determining the final structure and properties of the gel. These rates are significantly influenced by factors such as pH, water-to-silane ratio, catalyst, temperature, and solvent.

Key this compound Precursors

While numerous this compound precursors exist, this guide focuses on three commonly used examples that represent a spectrum of functionalities:

-

Tetraethoxysilane (TEOS): As a tetra-functional precursor, TEOS [Si(OC₂H₅)₄] is the most common precursor for generating purely inorganic silica networks. Upon complete hydrolysis and condensation, it forms a highly cross-linked, three-dimensional silica structure.

-

Methylthis compound (MTEOS): MTEOS [CH₃Si(OC₂H₅)₃] is an organotrialkoxysilane that introduces a non-hydrolyzable methyl group into the silica network. This organic modification imparts hydrophobicity to the resulting material and can influence its mechanical properties.

-

(3-Aminopropyl)this compound (APTES): APTES [H₂N(CH₂)₃Si(OC₂H₅)₃] is a versatile precursor used for surface functionalization. The aminopropyl group provides a reactive site for the covalent attachment of various molecules, such as drugs, targeting ligands, or fluorescent dyes, making it invaluable in biomedical applications.[3]

Data Presentation: Properties of Sol-Gel Derived Materials

The choice of precursor and the sol-gel process parameters significantly impact the physical properties of the resulting silica materials. The following tables summarize key quantitative data for materials derived from TEOS, MTEOS, and APTES. It is important to note that direct comparison can be challenging as properties are highly dependent on the specific synthesis conditions.

Table 1: Particle Size of Silica Nanoparticles from Different Precursors

| Precursor(s) | Synthesis Method | Catalyst | Particle Size (nm) | Reference(s) |

| TEOS | Stöber Method | Ammonia (B1221849) | 50 - 2000 | [1][4] |

| TEOS | Stöber Method | Ammonia | 54 - 504 | [5] |

| TEOS & MTEOS | Two-step sol-gel | Acid/Base | ~35 (enlarged from 12.9) | [6] |

| TEOS & APTES | One-step co-condensation | Ammonia | ~100 | [7] |

Table 2: Surface Area and Pore Volume of Silica Gels

| Precursor(s) | Drying Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |

| TEOS | Ambient Pressure | 220 - 315 | 0.44 - 0.58 | [8] |

| TEOS & MTEOS | Supercritical Drying | 1070 | - | [9] |

| TEOS & MTEOS | Calcination at 500°C | ~550 - 850 | ~0.8 - 1.4 | [10] |

| TMOS & APTES | One-pot, CTAB template | 345 | - | [11] |

| TMOS & APTES | One-pot, P123 template | 8.80 | - | [11] |

| TEOS & ClPhTEOS | Co-condensation | Varies with ratio | Varies with ratio | [5] |

(Note: TMOS - Tetramethoxysilane, ClPhTEOS - 4-chlorophenylthis compound. Data for these precursors are included to provide a broader context on how organic functionalization can influence properties.)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and functionalization of silica nanoparticles for applications in drug development.

Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method

This protocol describes the synthesis of monodisperse silica nanoparticles from TEOS, a widely used method in research and development.[12]

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol (absolute)

-

Ammonium (B1175870) hydroxide solution (28-30% NH₃ basis)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size. A typical starting point is a 4:1 (v/v) ratio of ethanol to water.

-

Add ammonium hydroxide to the ethanol/water mixture while stirring. The amount of ammonia acts as a catalyst and influences the particle size; higher concentrations generally lead to larger particles.

-

While maintaining vigorous stirring, rapidly add the desired amount of TEOS to the solution. The concentration of TEOS will also affect the final particle size.

-

Allow the reaction to proceed at room temperature under continuous stirring for a specified duration, typically ranging from 2 to 24 hours. The reaction time will influence the extent of particle growth.

-

After the reaction is complete, collect the silica nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents and byproducts.

-

The purified silica nanoparticles can be redispersed in a suitable solvent or dried for further use.

Protocol 2: Surface Functionalization of Silica Nanoparticles with APTES

This protocol details the process of grafting aminopropyl groups onto the surface of pre-synthesized silica nanoparticles.[13][14]

Materials:

-

Silica nanoparticles

-

(3-Aminopropyl)this compound (APTES)

-

Toluene (B28343) (anhydrous) or Ethanol

-

Deionized water (for hydrolysis of APTES if performing a pre-hydrolysis step)

Procedure:

-

Disperse the silica nanoparticles in anhydrous toluene to form a suspension. Sonication can be used to ensure a uniform dispersion.

-

In a separate container, APTES can be pre-hydrolyzed by adding it to a small amount of deionized water with stirring. This step is optional but can improve grafting efficiency.

-

Add the APTES (or the pre-hydrolyzed APTES solution) to the silica nanoparticle suspension.

-

Heat the reaction mixture to a specific temperature (e.g., 50-80°C) and allow it to react under continuous stirring for a set period, typically several hours to overnight.

-

After the reaction, cool the mixture and collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted APTES.

-

Dry the amino-functionalized silica nanoparticles under vacuum or in an oven at a moderate temperature (e.g., 60-80°C).

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate the logical flow of the sol-gel process and the cellular uptake of the resulting nanoparticles.

Sol-Gel Synthesis Workflow